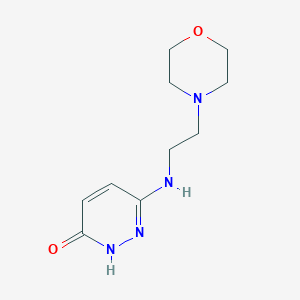

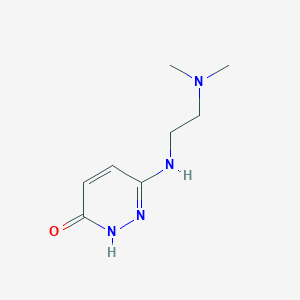

6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol

Overview

Description

Synthesis Analysis

The synthesis of pyridazinone derivatives, which include “6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol”, often involves reactions of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular structure of “this compound” is based on a pyridazinone ring, which is a six-membered ring with two adjacent nitrogen atoms and an oxygen atom . This structure is a versatile pharmacophore in medicinal chemistry due to its diverse pharmacological activities and the ease of functionalization at various ring positions .Chemical Reactions Analysis

Pyridazinone derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . Additionally, Cu (II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines .Scientific Research Applications

Herbicide Action and Plant Biology

A study explored the herbicidal action of pyridazinone derivatives, highlighting their impact on photosynthesis and chloroplast development in barley. A specific compound, 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, was noted for its resistance to metabolic detoxication in plants and its dual mode of action, which includes interference with chloroplast development similar to that of 3-amino-s-triazole (amitrole) but significantly more effective. This suggests a potential agricultural application in controlling weed growth while minimizing impacts on crops (Hilton et al., 1969).

Organic Synthesis

Research has been conducted on the synthesis of 3-heteroarylindoles utilizing alkyl 3-dimethylamino-2-(indol-3-yl)propenoates, leading to the formation of meridianine analogues and other condensed indolyl derivatives. This demonstrates the compound's role in facilitating the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Jakše et al., 2004).

Potential Biomedical Applications

A study on the synthesis of 6-aryl-5-amino-3(2H)-pyridazinones investigated their potential as platelet aggregation inhibitors. This suggests that derivatives of "6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol" could have biomedical applications, particularly in the development of new therapeutic agents for cardiovascular diseases (Estevez et al., 1998).

Antioxidant Activity

The synthesis and antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives were explored, showcasing the compound's utility in creating antioxidants. This opens avenues for its use in developing compounds to mitigate oxidative stress, which is implicated in various diseases (Zaki et al., 2017).

Biochemical Analysis

Biochemical Properties

6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazine derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways . The interaction of this compound with PDE enzymes can modulate cyclic nucleotide levels, thereby affecting various physiological processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been reported to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation . The impact of this compound on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to alterations in gene expression and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, leading to their inhibition or activation. For instance, the inhibition of PDE enzymes by this compound results in increased levels of cyclic nucleotides, which can modulate various cellular functions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can undergo metabolic degradation, leading to the formation of various metabolites . The long-term effects of this compound on cellular function can be observed in both in vitro and in vivo studies, where prolonged exposure may result in altered cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed. Studies have reported threshold effects, where the compound’s efficacy and toxicity are dose-dependent. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and toxicity. Studies have shown that pyridazine derivatives can be distributed to various organs, including the liver, kidneys, and brain.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound in the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name |

3-[2-(dimethylamino)ethylamino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-12(2)6-5-9-7-3-4-8(13)11-10-7/h3-4H,5-6H2,1-2H3,(H,9,10)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCNQNKXQXCQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

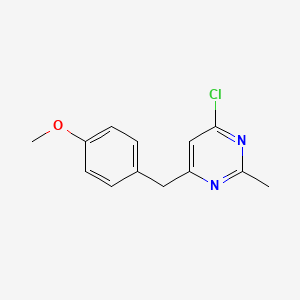

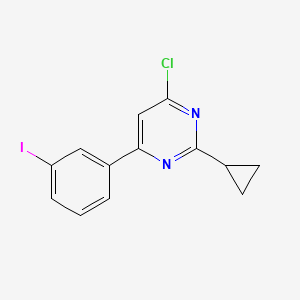

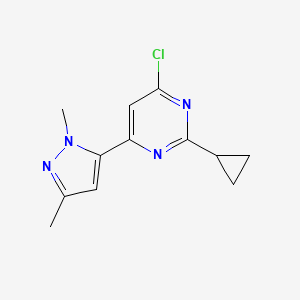

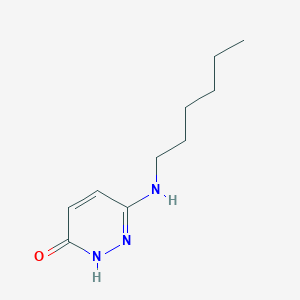

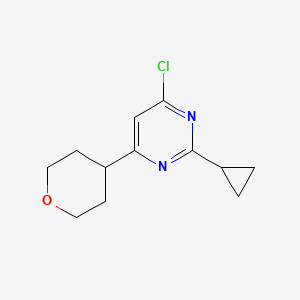

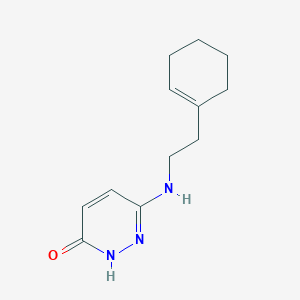

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.